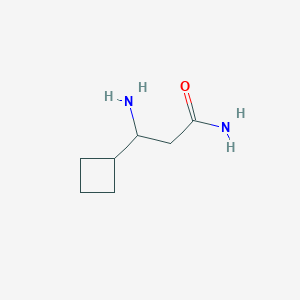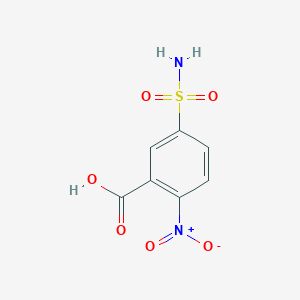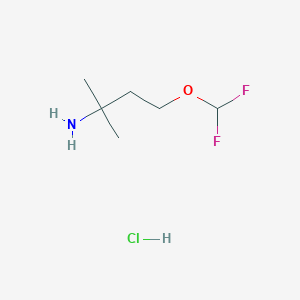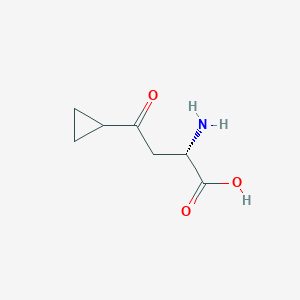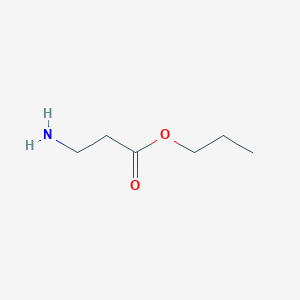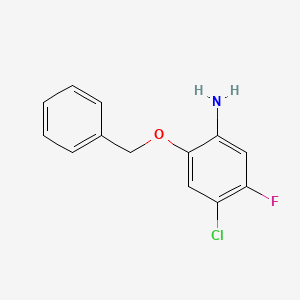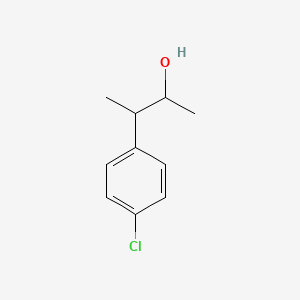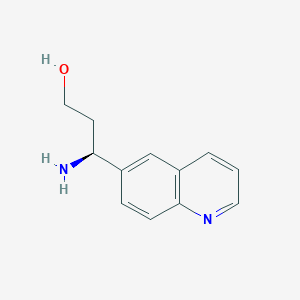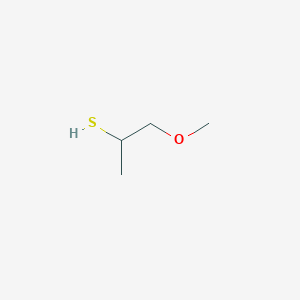![molecular formula C17H21NO B13308197 1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine](/img/structure/B13308197.png)
1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine is an organic compound with the molecular formula C17H21NO It is a derivative of phenethylamine and is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propan-2-amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine typically involves the reaction of 4-methylbenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(4-methylphenyl)methoxy]benzaldehyde. This intermediate is then subjected to reductive amination with 2-aminopropane to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, hydroxyl, or amino groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antidepressant or anxiolytic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and dopamine. This can result in mood enhancement and other physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: Shares a similar structure but lacks the propan-2-amine group.
N-ethyl-1-(4-methoxyphenyl)propan-2-amine: Similar structure with an ethyl group instead of a methyl group.
2-Propanone, 1-(4-methoxyphenyl): Contains a ketone group instead of an amine group
Uniqueness
1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and amine groups allow for versatile chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C17H21NO |
|---|---|
Molekulargewicht |
255.35 g/mol |
IUPAC-Name |
1-[4-[(4-methylphenyl)methoxy]phenyl]propan-2-amine |
InChI |
InChI=1S/C17H21NO/c1-13-3-5-16(6-4-13)12-19-17-9-7-15(8-10-17)11-14(2)18/h3-10,14H,11-12,18H2,1-2H3 |
InChI-Schlüssel |
SVYLWCUPMNLACC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


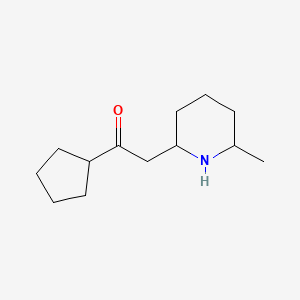
![2-[(1-Phenylpropyl)amino]propane-1,3-diol](/img/structure/B13308118.png)
